2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl-phenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s known that imidazole derivatives can show both acidic and basic properties due to the presence of two types of nitrogen atoms . This amphoteric nature might influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl-phenyl group and the carboxylic acid group. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The trifluoromethyl-phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure economic viability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-2H-pyrazole-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methyl-5-(4-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid: The trifluoromethyl group is positioned differently, which can affect its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXIFBFJRWSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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